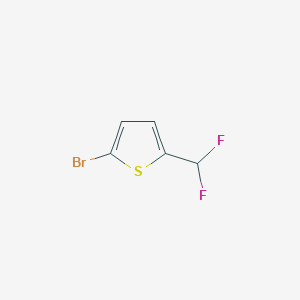

2-Bromo-5-(difluoromethyl)thiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(difluoromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF2S/c6-4-2-1-3(9-4)5(7)8/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWZXXXOTDMONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924646-90-2 | |

| Record name | 2-bromo-5-(difluoromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-(difluoromethyl)thiophene from 2-Bromothiophene

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 2-Bromo-5-(difluoromethyl)thiophene, a valuable building block in medicinal chemistry and materials science. The difluoromethyl group (CF2H) is a key structural motif, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities, thereby enhancing the pharmacological properties of parent compounds.[1] This guide details a proposed synthesis utilizing a radical difluoromethylation approach, offering in-depth mechanistic insights, a step-by-step experimental protocol, and guidance on purification and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Difluoromethyl Group

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in modern drug discovery. The difluoromethyl group, in particular, has garnered significant attention due to its unique electronic properties and its ability to modulate the physicochemical and biological characteristics of a molecule.[1] It can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] The target molecule, this compound, serves as a versatile intermediate, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, while the difluoromethylated thiophene core is a prevalent scaffold in many biologically active compounds.[2]

Strategic Approach: Radical C-H Difluoromethylation

Several methods exist for the introduction of a difluoromethyl group, including nucleophilic, electrophilic, and radical pathways.[1][3] For the direct conversion of 2-bromothiophene to this compound, a radical C-H functionalization approach is proposed as the most efficient and regioselective strategy. Specifically, the use of the Baran difluoromethylation reagent, zinc(II) difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS), is recommended.[4][5][6]

Rationale for Method Selection

The Baran difluoromethylation offers several advantages for this specific transformation:

-

Direct C-H Functionalization: This method avoids the need for pre-functionalization of the thiophene ring, streamlining the synthetic route.

-

High Functional Group Tolerance: The radical nature of the reaction is compatible with the bromo-substituent on the starting material.[5]

-

Operational Simplicity: The reaction can often be carried out under operationally simple, open-flask conditions.[4][7]

-

Favorable Regioselectivity: The difluoromethyl radical (•CF₂H) generated from DFMS is considered to have nucleophilic character.[6] In the case of 2-bromothiophene, an electron-deficient heterocycle due to the inductive effect of the bromine atom, the radical attack is predicted to occur at the most electron-poor C-H bond, which is the C5 position. This is consistent with the general reactivity patterns of 2-substituted thiophenes towards electrophilic and radical attack.

Reaction Mechanism and Regioselectivity

The proposed mechanism for the radical difluoromethylation of 2-bromothiophene with DFMS and an oxidant, such as tert-butyl hydroperoxide (TBHP), is outlined below.

Figure 2: Experimental workflow for the synthesis of this compound.

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-bromothiophene (1.0 equiv.) and anhydrous dichloromethane (DCM) to make a 0.2 M solution.

-

To this solution, add zinc(II) difluoromethanesulfinate (DFMS) (2.0-3.0 equiv.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add tert-butyl hydroperoxide (70% in H₂O, 3.0-5.0 equiv.) dropwise to the stirring mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., 0% to 10% ethyl acetate in hexanes) is typically effective. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as a colorless to pale yellow oil.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | A triplet for the -CF₂H proton with a characteristic large coupling constant to the fluorine atoms. Two doublets in the aromatic region corresponding to the thiophene protons. |

| ¹³C NMR | A triplet for the carbon of the -CF₂H group due to coupling with the two fluorine atoms. Signals for the four carbons of the thiophene ring. |

| ¹⁹F NMR | A doublet for the two fluorine atoms of the -CF₂H group, coupled to the proton. |

| GC-MS | A single major peak with a molecular ion corresponding to the mass of the product (C₅H₃BrF₂S, MW: 213.04). |

Safety and Handling

-

Difluoromethylating reagents should be handled with care in a well-ventilated fume hood. [8]Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with caution. Avoid contact with skin and eyes.

-

2-Bromothiophene is a flammable liquid and is harmful if swallowed or inhaled. Handle in a fume hood.

-

The reaction may be exothermic, especially during the addition of TBHP. Proper temperature control is essential.

Conclusion

This technical guide outlines a scientifically sound and practical approach for the synthesis of this compound from 2-bromothiophene. The proposed radical C-H difluoromethylation using the Baran reagent offers a direct and regioselective route to this valuable building block. The detailed experimental protocol and characterization guidelines provided herein are intended to enable researchers to successfully synthesize and utilize this compound in their drug discovery and materials science endeavors.

References

-

Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]

-

Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492(7427), 95–99. [Link]

-

Organic Syntheses. (2024). Difluoromethylation of Phenols. Retrieved from [Link]

-

Hu, J., & Zhang, W. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7052-7100. [Link]

-

Royal Society of Chemistry. (2022). Difluoromethylation of Heterocycles via a Radical Process. Retrieved from [Link]

-

Bulletin of the Chemical Society of Japan. (1974). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Halogen dance rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing brominated thiophene.

-

Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. Retrieved from [Link]

-

Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A new reagent for direct difluoromethylation. PubMed. [Link]

-

Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved from [Link]

-

Xi'an Jiaotong University. (n.d.). Synthesis of Difluoromethylated Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Shen, X., & Ni, C. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Chemical Science, 8(7), 5139-5144. [Link]

-

Al-Zoubi, W., & Marion, N. (2019). Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions. Chemistry – A European Journal, 25(43), 10079-10083. [Link]

-

Cai, A., Yan, W., Zeng, X., Zacate, S. B., Chao, T. H., Krause, J. A., Cheng, M. J., & Liu, W. (2021). Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay. Nature Communications, 12(1), 3247. [Link]

-

Wang, F., Zhu, N., & Chen, P. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4190. [Link]

-

Liu, W., & Zhang, X. (2021). Copper-Catalyzed Difluoromethylation of Alkyl Iodides Enabled by Aryl Radical Activation of Carbon-Iodine Bonds. Angewandte Chemie International Edition, 60(52), 27070-27077. [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

ResearchGate. (2025). A novel method for the bromination of thiophenes. Retrieved from [Link]

- Google Patents. (n.d.). A method of controlling the bromination of thiophene derivatives.

-

Beilstein Journal of Organic Chemistry. (2014). Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]

-

Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Radical difluoromethylthiolation of aromatics enabled by visible light. Retrieved from [Link]

-

ChemRxiv. (n.d.). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Radical difluoromethylthiolation of aromatics enabled by visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Baran difluoromethylation reagent - Enamine [enamine.net]

- 6. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. orgsyn.org [orgsyn.org]

Introduction: The Strategic Importance of Fluorinated Heterocycles

An In-Depth Technical Guide to 2-Bromo-5-(difluoromethyl)thiophene: Synthesis, Properties, and Applications

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are indispensable scaffolds. Among these, thiophene and its derivatives are celebrated for their versatile chemical reactivity and significant biological activity.[1][2] The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance key molecular properties, including metabolic stability, binding affinity, and lipophilicity. The difluoromethyl (CHF₂) group, in particular, has garnered immense interest as a bioisostere for hydroxyl, thiol, or amine functionalities, capable of acting as a hydrogen bond donor and modulating physicochemical characteristics.[3]

This guide provides a comprehensive technical overview of this compound, a key building block that marries the reactivity of a brominated thiophene with the unique electronic properties of a difluoromethyl group. We will explore its fundamental properties, synthesis, reactivity, and applications, offering a resource for researchers and developers aiming to leverage this versatile molecule in their work.

Part 1: Core Compound Profile

This compound is a substituted thiophene that serves as a valuable intermediate in organic synthesis. The bromine atom at the 2-position provides a reactive handle for a wide array of cross-coupling reactions, while the difluoromethyl group at the 5-position imparts unique electronic and steric properties to the molecule and its derivatives.

| Property | Value | Source(s) |

| CAS Number | 924646-90-2 | [4][5][6] |

| Molecular Formula | C₅H₃BrF₂S | [4][6] |

| Molecular Weight | 213.05 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| InChI Key | ZZWZXXXOTDMONE-UHFFFAOYSA-N | [4] |

| Typical Purity | >95% | [5][6] |

Part 2: Physicochemical & Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is critical for its effective use in synthesis and material design.

Physicochemical Properties

While extensive experimental data for this specific compound is not broadly published, properties can be estimated based on closely related structures and supplier information.

| Property | Value | Notes |

| Appearance | Solid or liquid | Physical form can vary based on purity. |

| Boiling Point | Not available | Expected to be higher than 2-bromothiophene (~150 °C) due to increased molecular weight. |

| Density | Not available | Likely greater than 1.7 g/cm³, similar to other brominated thiophenes. |

| Storage | Store under an inert atmosphere, in a freezer (-20°C), and protected from light. | [4][6] |

Spectroscopic Analysis

The structural features of this compound give rise to a distinct spectroscopic signature.

-

¹H NMR: The proton spectrum is expected to show two doublets in the aromatic region (approx. 6.9-7.2 ppm) corresponding to the two protons on the thiophene ring. A characteristic triplet (or more precisely, a triplet of doublets due to long-range coupling) would appear further downfield (approx. 6.6-6.8 ppm) for the proton of the CHF₂ group, with a large ¹JH-F coupling constant of approximately 50-60 Hz.

-

¹⁹F NMR: The fluorine spectrum should exhibit a doublet centered around -90 to -120 ppm, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethyl group.

-

¹³C NMR: The carbon spectrum will show five distinct signals. The carbon bearing the difluoromethyl group will appear as a triplet due to C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom, with peaks at approximately m/z 212 and 214 in a roughly 1:1 ratio.

Part 3: Synthesis and Purification

The synthesis of this compound can be approached through several established methods for thiophene functionalization. A common strategy involves the bromination of a pre-functionalized thiophene.

Proposed Synthetic Workflow: Bromination of 2-(difluoromethyl)thiophene

A direct and efficient method is the electrophilic bromination of 2-(difluoromethyl)thiophene using a suitable brominating agent like N-Bromosuccinimide (NBS). The thiophene ring is electron-rich, making it susceptible to electrophilic substitution, and the 2-position is typically the most reactive site.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 924646-90-2 [sigmaaldrich.com]

- 5. Thiophene, 2-bromo-5-(difluoromethyl)- [sobekbio.com]

- 6. This compound – porphyrin-systems [porphyrin-systems.com]

An In-Depth Technical Guide to 2-Bromo-5-(difluoromethyl)thiophene for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Heterocycle

2-Bromo-5-(difluoromethyl)thiophene is a halogenated and fluorinated heterocyclic compound that has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its unique trifunctional scaffold, comprising a thiophene core, a reactive bromine atom, and a metabolically robust difluoromethyl group, offers a strategic platform for the synthesis of novel and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility in drug discovery and development.

The thiophene ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in a variety of biological interactions.[1][2] The introduction of a difluoromethyl (CF2H) group imparts distinct physicochemical properties that are highly sought after in modern drug design. Notably, the CF2H group can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[3] This substitution can enhance metabolic stability, improve membrane permeability, and modulate binding affinity through its capacity to act as a hydrogen bond donor.[3][4]

Core Molecular Attributes

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrF₂S | [5] |

| Molecular Weight | 213.05 g/mol | [5] |

| CAS Number | 924646-90-2 | |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid | General chemical properties |

| Solubility | Expected to be soluble in common organic solvents | General chemical properties |

Synthesis and Reactivity: A Gateway to Molecular Diversity

The true synthetic utility of this compound lies in its reactivity, particularly the strategic exploitation of the carbon-bromine bond. The bromine atom at the 2-position of the thiophene ring is highly amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling.[6]

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[7] In the context of this compound, this reaction allows for the facile formation of a carbon-carbon bond at the 2-position of the thiophene ring, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure based on established methods for the Suzuki coupling of 2-bromothiophene derivatives and should be optimized for specific substrates.[5]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

-

Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), 2-3 equivalents)

-

Solvent system (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas for several minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-(difluoromethyl)thiophene.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the organoboron species. The choice of base can influence the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a highly attractive starting material for the synthesis of novel therapeutic agents. The thiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9]

The difluoromethyl group is of particular interest due to its unique electronic and steric properties. It is a lipophilic hydrogen bond donor, a characteristic that allows it to serve as a bioisostere for more metabolically labile groups like hydroxyls and thiols.[1] This can lead to improved pharmacokinetic profiles, including increased metabolic stability and enhanced cell membrane permeability.

The ability to readily diversify the 2-position of the thiophene ring via Suzuki coupling allows for the rapid generation of libraries of compounds for biological screening. By coupling this compound with a variety of aryl and heteroaryl boronic acids, researchers can systematically explore the structure-activity relationships of novel chemical entities.

Caption: The central role of this compound in generating diverse derivatives for various therapeutic applications.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, related brominated thiophenes are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2][10][11] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its unique combination of a reactive bromine handle and a metabolically robust, bioisosteric difluoromethyl group provides a powerful platform for the creation of diverse molecular architectures. The amenability of this compound to Suzuki-Miyaura cross-coupling reactions further enhances its utility, enabling the rapid generation of libraries of compounds for biological evaluation. As the demand for novel fluorinated heterocycles in drug discovery continues to grow, this compound is poised to play an increasingly important role in the development of the next generation of therapeutic agents.

References

-

Zafrani, Y., et al. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available from: [Link]

- Zhang, Z., et al. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. 2022;27(24):8859.

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Taylor & Francis Online. Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Available from: [Link]

-

NIH National Library of Medicine. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Available from: [Link]

-

ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Available from: [Link]

-

NIH National Library of Medicine. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Available from: [Link]

-

ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. This compound – porphyrin-systems [porphyrin-systems.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 2-Bromo-5-(difluoromethyl)thiophene

Introduction

For researchers and professionals in drug development and materials science, a comprehensive understanding of the structural characteristics of novel heterocyclic compounds is of paramount importance. Thiophene derivatives, in particular, are foundational scaffolds in a multitude of pharmaceutical agents and advanced functional materials.[1] 2-Bromo-5-(difluoromethyl)thiophene is an emerging building block, valued for the unique electronic properties imparted by its substituent groups. The difluoromethyl (CF₂H) group, in particular, is a recognized bioisostere of hydroxyl or thiol groups and can act as a hydrogen bond donor, influencing molecular conformations and interactions.[2][3]

Predicted Spectral Data

Molecular Structure and Numbering

To ensure clarity in the assignment of spectral data, the following IUPAC numbering scheme for the thiophene ring will be utilized throughout this guide.

Caption: IUPAC numbering of this compound.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is anticipated to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the thiophene ring, and a characteristic triplet in the upfield region for the proton of the difluoromethyl group. The chemical shifts (δ) are highly influenced by the electronic environment created by the substituents.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 7.15 - 7.25 | Doublet of doublets (dd) | ³J(H3-H4) ≈ 3.8, ⁴J(H3-F) ≈ 1.5 |

| H4 | 7.00 - 7.10 | Doublet of doublets (dd) | ³J(H4-H3) ≈ 3.8, ⁵J(H4-F) ≈ 0.5 |

| H-CF₂ | 6.60 - 6.80 | Triplet (t) | ²J(H-F) ≈ 55 |

Rationale for Predictions:

-

H3 and H4 Chemical Shifts: In 2-bromothiophene, the protons H3, H4, and H5 appear at approximately 7.17, 6.98, and 7.28 ppm, respectively. The bromine atom at C2 is electron-withdrawing, deshielding the adjacent protons. The difluoromethyl group at C5 is also strongly electron-withdrawing, which would further deshield the adjacent H4 proton. However, the through-space electronic effects and resonance contributions in substituted thiophenes can be complex.[4][5] Based on data for 2,5-disubstituted thiophenes, the predicted shifts for H3 and H4 are placed in the 7.00-7.25 ppm range.

-

H-CF₂ Chemical Shift and Multiplicity: The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²J(H-F)). The typical range for this coupling constant is large, around 50-60 Hz.[6][7] The strong deshielding effect of the two fluorine atoms and the aromatic ring will shift this proton significantly downfield compared to aliphatic protons.

-

Coupling Constants: The ³J coupling between H3 and H4 in thiophene rings is typically around 3.5-5.5 Hz. Long-range couplings (⁴J and ⁵J) between the ring protons and the fluorine atoms of the CF₂H group are also expected, which will result in a doublet of doublets pattern for both H3 and H4.

Caption: Predicted proton-proton and proton-fluorine coupling interactions.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals. The chemical shifts are influenced by the electronegativity of the attached substituents and their positions on the thiophene ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C2 | 112 - 116 | Singlet | - |

| C3 | 130 - 134 | Doublet (d) | ³J(C3-F) ≈ 4-6 |

| C4 | 125 - 129 | Doublet (d) | ²J(C4-F) ≈ 20-25 |

| C5 | 128 - 132 | Triplet (t) | ¹J(C5-F) ≈ 240-250 |

| C-CF₂ | 115 - 120 | Triplet (t) | ¹J(C-F) ≈ 235-245 |

Rationale for Predictions:

-

Ring Carbon Chemical Shifts: In 2-bromothiophene, the carbon chemical shifts are approximately C2(112.9), C3(130.1), C4(128.1), and C5(127.4) ppm. The bromine atom induces a significant upfield shift at the carbon to which it is attached (C2). The difluoromethyl group is electron-withdrawing and is expected to deshield the attached carbon (C5). The chemical shifts of other ring carbons are also modulated by these substituent effects.[8][9]

-

C-CF₂ Chemical Shift: The carbon of the difluoromethyl group is expected to be in the range of 115-120 ppm, influenced by the two attached fluorine atoms and the thiophene ring.

-

Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the coupling between the carbon and fluorine atoms. The largest coupling will be the one-bond coupling (¹J) for C5 and the C of the CF₂H group, which will split these signals into triplets.[6] Two-bond (²J) and three-bond (³J) couplings to the other ring carbons (C4 and C3) will also be observable, splitting their signals into doublets.

Infrared (IR) Spectroscopy: Predicted Data

The IR spectrum will provide information about the functional groups present in the molecule. The predicted absorption bands are based on characteristic frequencies for substituted thiophenes and organofluorine compounds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3120 - 3080 | C-H stretching (aromatic) | Medium-Weak |

| 2980 - 2950 | C-H stretching (of CHF₂) | Weak |

| 1550 - 1400 | C=C stretching (thiophene ring) | Medium |

| 1250 - 1000 | C-F stretching | Strong |

| 850 - 700 | C-H out-of-plane bending | Strong |

| ~700 | C-S stretching | Medium-Weak |

| ~600 | C-Br stretching | Medium |

Rationale for Predictions:

-

Thiophene Ring Vibrations: The C-H stretching vibrations of the thiophene ring typically appear above 3000 cm⁻¹.[10][11] The ring C=C stretching vibrations are expected in the 1550-1400 cm⁻¹ region.[11][12] Strong bands corresponding to C-H out-of-plane bending are characteristic of the substitution pattern on the aromatic ring and are expected in the 850-700 cm⁻¹ range.[10]

-

C-F Vibrations: The most intense and characteristic bands in the spectrum are expected to be the C-F stretching vibrations, which typically appear as strong absorptions in the 1250-1000 cm⁻¹ region.

-

Other Vibrations: The C-S stretching frequency in thiophenes can be found around 700 cm⁻¹.[12] The C-Br stretching vibration is expected at a lower frequency, around 600 cm⁻¹.

Mass Spectrometry (MS): Predicted Data

Electron Ionization (EI) mass spectrometry is a hard ionization technique that causes extensive fragmentation, providing a molecular fingerprint.[13][14]

| m/z | Proposed Fragment | Key Features |

| 212/214 | [M]⁺ (Molecular Ion) | Characteristic 1:1 isotopic pattern for one bromine atom. |

| 133 | [M - Br]⁺ | Loss of a bromine radical. |

| 162/164 | [M - CHF₂]⁺ | Loss of the difluoromethyl group. |

| 82 | [C₄H₂S]⁺ | Thiophene ring fragment after loss of both substituents. |

Rationale for Predictions:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected to be clearly visible. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (at m/z 212 and 214). This isotopic signature is a powerful diagnostic tool.

-

Fragmentation Pathway: The primary fragmentation pathway is likely the loss of the bromine atom, which is a good leaving group, to form a stable cation at m/z 133. Another possible fragmentation is the loss of the difluoromethyl group. Further fragmentation of the thiophene ring can also occur. The ionization process typically involves the removal of an electron from a heteroatom's lone pair or the π-system.[15]

Caption: Primary fragmentation pathways in EI-MS.

Standard Operating Procedures for Spectral Data Acquisition

The following protocols are designed to ensure the acquisition of high-quality, reproducible spectral data.

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[16][17]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Ensure the solvent does not have signals that would overlap with the analyte peaks.

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

-

Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Avoid transferring any solid particulates.[17]

-

Cap the NMR tube securely and label it clearly.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into a spinner and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.

-

-

¹H NMR Data Acquisition:

-

¹³C NMR Data Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[18]

-

Integrate the signals in the ¹H spectrum.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. eclass.uoa.gr [eclass.uoa.gr]

- 8. oipub.com [oipub.com]

- 9. academic.oup.com [academic.oup.com]

- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. iosrjournals.org [iosrjournals.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. acdlabs.com [acdlabs.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]

A Comprehensive Technical Guide to the Safe Handling and Management of 2-Bromo-5-(difluoromethyl)thiophene

Introduction: The increasing prevalence of fluorinated heterocyclic compounds in medicinal chemistry and materials science underscores the necessity for a nuanced understanding of their reactive and toxicological profiles. 2-Bromo-5-(difluoromethyl)thiophene, a key building block in contemporary drug discovery, presents a unique combination of a reactive bromine atom and a difluoromethyl group on a thiophene scaffold. This guide provides an in-depth analysis of the safety and handling protocols for this compound, grounded in established principles of laboratory safety and chemical reactivity. It is intended for researchers, scientists, and professionals in drug development who handle this or structurally related reagents. The causality behind each procedural recommendation is explained to foster a culture of safety through comprehension.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the cornerstone of its safe utilization. While specific toxicological data for this compound is limited, a robust risk assessment can be formulated by examining its structural analogues and the known reactivity of its functional groups.

The primary hazards are associated with its potential toxicity upon ingestion, inhalation, or skin contact, and its propensity to cause irritation to the skin, eyes, and respiratory system.[1][2] The presence of the difluoromethyl group can significantly alter the compound's metabolic fate and toxicological profile compared to non-fluorinated counterparts.[3]

Table 1: Physicochemical and Hazard Profile of this compound and Related Compounds

| Property | This compound | 2-Bromo-5-fluorothiophene | 2-Bromo-5-(trifluoromethyl)thiophene |

| CAS Number | 924646-90-2[1] | 32415-41-1[4] | 143469-22-1 |

| Molecular Formula | C5H3BrF2S[1] | C4H2BrFS[4] | C5H2BrF3S |

| Molecular Weight | 213.05 g/mol [1] | 181.03 g/mol [4] | 231.04 g/mol |

| Physical Form | Liquid[1] | Liquid | Solid or liquid |

| GHS Pictograms | [1] | [4] | |

| Signal Word | Warning[1] | Warning[4] | Danger |

| Hazard Statements | H227, H302, H312, H315, H319, H332, H335[1] | H226, H302, H312, H315, H319, H332, H335[4] | H225, H315, H319, H335 |

Causality of Hazards:

-

Bromine Atom: The bromine atom at the 2-position makes the compound susceptible to various chemical reactions, including nucleophilic substitution and metal-catalyzed cross-coupling.[5] While this reactivity is synthetically useful, it also implies potential reactivity with biological macromolecules.

-

Difluoromethyl Group: The introduction of fluorine atoms can alter the lipophilicity and metabolic stability of the molecule.[3] The metabolism of fluorinated compounds can sometimes lead to the formation of toxic byproducts.

-

Thiophene Ring: Thiophene and its derivatives can be metabolized by cytochrome P-450 enzymes, which in some cases can lead to hepatotoxicity.[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. Engineering controls serve as the primary barrier, supplemented by appropriate PPE.

2.1. Engineering Controls:

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][7]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[7]

2.2. Personal Protective Equipment (PPE): The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[3]

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[8] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

-

Hand Protection: Chemical-resistant gloves are mandatory. Given the nature of the solvent and the compound, nitrile or neoprene gloves are generally suitable. It is advisable to consult the glove manufacturer's compatibility chart.[3] Double-gloving is recommended for handling neat material or concentrated solutions.[3]

-

Body Protection: A flame-resistant lab coat should be worn at all times.[3] For larger-scale operations, a chemical-resistant apron is also recommended.[3]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a respirator with an appropriate organic vapor cartridge may be necessary.[8]

Caption: Decision workflow for responding to a chemical spill.

4.3. First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. * Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. [9][10]Seek medical attention. [10]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [10]Seek immediate medical attention. [10]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [11]

Waste Disposal

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.

-

Classification: This compound should be treated as a halogenated organic hazardous waste. [12][13]* Collection: Collect waste in a designated, properly labeled, and sealed container. [12]Do not mix with non-halogenated waste. [12]* Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. [14][15]

Conclusion

This compound is a valuable reagent whose safe use is predicated on a comprehensive understanding of its potential hazards and the strict implementation of safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and diligent handling and disposal practices, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document to be supplemented by institution-specific safety procedures and a continuous commitment to a culture of safety in the laboratory.

References

- Benchchem.

- Echemi.

- Sigma-Aldrich. This compound | 924646-90-2.

- Sigma-Aldrich. 2-Bromo-5-(trifluoromethyl)thiophene | 143469-22-1.

- Thermo Fisher Scientific.

- Fisher Scientific.

- EHSO Manual 2025-2026. Spill Control/Emergency Response.

- AK Scientific, Inc. 6-Bromo-2-(difluoromethyl)benzo[b]thiophene.

- Sigma-Aldrich.

- Hairi. Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.

- Braun Research Group.

- Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.

- ChemicalBook. This compound | 924646-90-2.

- PubChem - NIH. 2-Bromo-5-fluorothiophene | C4H2BrFS | CID 14786521.

- Oxford Academic. Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances.

- Fluorochem.

- PubChem. 2-Bromo-5-methylthiophene | C5H5BrS | CID 69831.

- Emergency Management and Safety. Chapter 5: Chemical Spill Procedures.

- Research Safety. Emergency Procedures for Incidents Involving Chemicals.

- Mass.gov.

- Chemistry World.

- P2RIC.

- ORS.

- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.

- oc-praktikum.de.

- Tokyo Chemical Industry UK Ltd.

- Porphyrin-Systems. This compound.

- P2 InfoHouse.

- Thieme.

- Fisher Scientific.

- Fisher Scientific.

- ResearchGate.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of 2-Bromo-5-nitrothiophene (CAS 13195-50-1).

- SpringerLink. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.

- StudySmarter.

- EPA. Provisional Peer Reviewed Toxicity Values for Thiophene (CASRN 110-02-1).

- RSC Publishing.

Sources

- 1. This compound | 924646-90-2 [sigmaaldrich.com]

- 2. aksci.com [aksci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Bromo-5-fluorothiophene | C4H2BrFS | CID 14786521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. fishersci.com [fishersci.com]

- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 13. uakron.edu [uakron.edu]

- 14. ethz.ch [ethz.ch]

- 15. Making sure you're not a bot! [oc-praktikum.de]

"2-Bromo-5-(difluoromethyl)thiophene" solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-5-(difluoromethyl)thiophene in Organic Solvents

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful application. Among these properties, solubility stands out as a critical determinant for reaction kinetics, purification strategies, and formulation development. This guide offers a deep dive into the solubility characteristics of this compound, a substituted thiophene derivative of increasing interest in medicinal chemistry and materials science.

Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of data. It provides a foundational understanding of the principles governing the solubility of this specific molecule and equips the reader with the practical knowledge to assess its solubility in a variety of organic solvents.

Unveiling the Molecule: this compound

This compound possesses a unique combination of functional groups that dictate its solubility profile. The thiophene ring, an aromatic heterocycle, provides a degree of aromaticity and a nonpolar surface. The bromine atom, a halogen, contributes to the molecule's overall molecular weight and introduces a polarizable element. The difluoromethyl group (-CHF2) is of particular significance; its electronegative fluorine atoms create a dipole moment, imparting a degree of polarity to that end of the molecule.

A key principle in predicting solubility is the concept of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1] The interplay of the nonpolar thiophene ring and the polar difluoromethyl and bromo substituents suggests that this compound will exhibit a nuanced solubility profile, likely favoring solvents of intermediate polarity.

Theoretical Solubility Profile in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to High | The nonpolar thiophene ring will interact favorably with nonpolar solvents via London dispersion forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents possess a dipole moment that can interact favorably with the polar C-Br and C-F bonds of the solute. They can effectively solvate the molecule without the steric hindrance of hydrogen bonding. |

| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | While the difluoromethyl group can act as a weak hydrogen bond acceptor, the overall molecule lacks strong hydrogen bond donating capabilities. The nonpolar thiophene backbone will limit solubility in highly polar, protic solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in ethanol than methanol). |

Experimental Determination of Solubility: A Validated Protocol

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocol is a robust method for determining solubility in a research setting.[3][4][5]

Materials and Equipment

-

This compound (ensure purity is known)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. An excess is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the mixtures at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed to let undissolved solid settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

-

The following diagram illustrates the logical flow of this experimental protocol:

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can affect the solubility of this compound and should be controlled during experimental determination and considered in its application.[2][6]

-

Temperature: The dissolution of most solids in liquids is an endothermic process, meaning solubility generally increases with temperature.[7] For high-concentration solutions or for scaling up reactions, it is advisable to determine solubility at various temperatures.

-

Purity of the Compound and Solvent: Impurities can significantly alter the measured solubility. Always use reagents of the highest possible purity.

-

Molecular Size and Structure: Larger molecules generally have lower solubility than smaller, similarly structured molecules.[1]

Safety and Handling Considerations

As with any chemical, proper safety precautions must be observed when handling this compound and organic solvents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8][9]

-

Storage: Store this compound in a cool, dry, and dark place in a tightly sealed container. Some suppliers recommend storage at 2-8°C or even under -20°C.[10]

-

Hazard Profile: While comprehensive toxicological data is not available, related compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[8][9][11] Assume this compound has a similar hazard profile and handle it accordingly.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. By understanding the interplay of its structural features, a researcher can make informed decisions about solvent selection for various applications. The provided experimental protocol offers a reliable method for obtaining quantitative solubility data, which is indispensable for process optimization and the development of robust chemical and pharmaceutical formulations. A commitment to safety and proper handling is essential when working with this and any other chemical compound.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.

- 2-Bromo-5-(trifluoromethyl)thiophene. (n.d.). Sigma-Aldrich.

- Solubility of Organic Compounds. (2023, August 31).

- This compound. (n.d.). Sigma-Aldrich.

- Factors affecting solubility. (n.d.).

- This compound. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). ChemicalBook.

- 2-Bromo-5-fluorothiophene. (n.d.). PubChem.

- Factors Affecting Solubility. (2023, July 7). Chemistry LibreTexts.

- Factors Affecting Solubility. (n.d.). BYJU'S.

- SAFETY DATA SHEET. (2025, September 10). Thermo Fisher Scientific.

- Safety Data Sheet. (2024, December 19). Fluorochem.

- 2-Bromo-5-methylthiophene. (n.d.). PubChem.

- SAFETY DATA SHEET. (n.d.). Pfaltz & Bauer.

- Biochemistry, Dissolution and Solubility. (n.d.). NCBI Bookshelf.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. byjus.com [byjus.com]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. This compound | 924646-90-2 [sigmaaldrich.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Introduction: The Strategic Role of Difluoromethylation in Thiophene Chemistry

An In-depth Technical Guide to the Electronic Properties of Difluoromethylated Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of the difluoromethyl (–CF₂H) group onto the thiophene scaffold has emerged as a powerful tool for the fine-tuning of molecular electronic properties. This guide provides a comprehensive technical overview of the synthesis, electronic characteristics, and applications of difluoromethylated thiophenes. We delve into the profound influence of the –CF₂H moiety on the frontier molecular orbital energies, electron density distribution, and consequently, the electrochemical and spectroscopic behavior of these compounds. This document is intended to serve as a valuable resource for researchers in organic electronics and medicinal chemistry, offering both theoretical insights and practical experimental protocols.

Thiophene: A Privileged Heterocycle in Materials Science and Medicinal Chemistry

Thiophene and its derivatives are cornerstone building blocks in the development of advanced organic materials and pharmaceuticals.[1] Their electron-rich nature, structural rigidity, and propensity for π-π stacking have made them central to the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] In medicinal chemistry, the thiophene ring is a common scaffold in numerous approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.

The Impact of Fluorination: Why the Difluoromethyl Group is a Unique Modulator of Electronic Properties

The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties.[2] The difluoromethyl (–CF₂H) group, in particular, offers a unique combination of electronic and steric effects. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, primarily through a negative inductive (-I) effect.[3][4] This potent electronic perturbation significantly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[5][6] Furthermore, the –CF₂H group is considered a bioisostere of hydroxyl (–OH) and thiol (–SH) groups, capable of acting as a lipophilic hydrogen bond donor, which is a valuable characteristic in drug design.[4][7][8]

Scope of this Guide

This guide will provide a detailed exploration of the electronic properties of difluoromethylated thiophenes. We will cover synthetic methodologies for their preparation, the theoretical basis for the electronic influence of the –CF₂H group, experimental techniques for characterization, and the current applications that leverage these unique properties.

Synthetic Strategies for Accessing Difluoromethylated Thiophenes

The introduction of a difluoromethyl group onto a thiophene ring can be achieved through several synthetic routes, each with its own advantages and substrate scope.

Direct C-H Difluoromethylation

Direct C-H functionalization represents an atom-economical approach. Radical-based methods, often employing photocatalysis, have been developed for the difluoromethylation of heteroaromatics.[8][9] Reagents such as S-(difluoromethyl)sulfonium salts can serve as sources of the difluoromethyl radical (•CF₂H) under visible light irradiation.[10]

Transformation of Functional Groups

A common strategy involves the conversion of existing functional groups on the thiophene ring into a difluoromethyl group.

Thiophene aldehydes can be converted to the corresponding difluoromethylated thiophenes via deoxyfluorination. Reagents such as diethylaminosulfur trifluoride (DAST) are effective for this transformation.[11]

The fluorination of thiophene-2-carboxylic acids using sulfur tetrafluoride (SF₄) can introduce trifluoromethyl and difluoromethyl groups onto the thiophene ring.[12] More recently, methods for the fluorodesulfurization of thionoesters using a combination of reagents like SnCl₄ and DAST have been developed for the synthesis of aromatic compounds bearing a difluoro(methoxy)methyl fragment.[13][14]

Dithiolane derivatives of thiophene can undergo desulfurative fluorination to yield difluoromethylated products. For instance, treatment of a dithioacetal with pyridinium polyhydrogen fluoride (PPHF) and nitrosyl tetrafluoroborate can lead to the formation of a difluoromethyl group.[12]

Cross-Coupling Methodologies

Transition-metal-catalyzed cross-coupling reactions provide a versatile route for the synthesis of difluoromethylated thiophenes. For example, polyfluoroalkyl iodides can react with thiophene in the presence of a nickel catalyst to produce the 2-substituted isomer.[12]

Unveiling the Electronic Landscape: Theoretical and Experimental Insights

The introduction of a –CF₂H group profoundly alters the electronic structure of the thiophene ring.

The Electron-Withdrawing Nature of the Difluoromethyl Group

The –CF₂H group is a moderate to strong electron-withdrawing group, a property that stems from the powerful inductive effect of the two fluorine atoms.[3][4]

The electronic effect of the difluoro(methoxy)methyl group (CF₂OCH₃), which is structurally related to the difluoromethyl group, has been quantified using ¹⁹F NMR to determine its Hammett constants for inductive (σI) and resonance (σR) effects.[13][14][15] These studies show that the CF₂OCH₃ group acts as a moderately electron-withdrawing substituent.[13][14][15] The difluoromethyl group itself is known to exert a strong electron-withdrawing inductive effect (-I) with negligible resonance contribution.[3]

Impact on Molecular Orbitals: HOMO and LUMO Energy Level Tuning

A key consequence of the electron-withdrawing nature of the –CF₂H group is the stabilization (lowering of energy) of both the HOMO and LUMO levels of the thiophene system.[5][6] This modulation of frontier orbital energies is critical for applications in organic electronics.

Density Functional Theory (DFT) is a powerful tool for predicting the electronic properties of molecules.[16][17] DFT calculations on thiophene derivatives consistently show that the introduction of electron-withdrawing groups leads to a lowering of both HOMO and LUMO energy levels.[18][19][20][21] For difluoromethylated thiophenes, DFT can be used to visualize the distribution of the HOMO and LUMO orbitals and to quantify the energy gap.

Cyclic voltammetry (CV) is a primary experimental technique for determining the redox potentials of molecules, from which the HOMO and LUMO energy levels can be estimated.[22][23][24][25] The oxidation potential is related to the HOMO level, while the reduction potential corresponds to the LUMO level. The introduction of an electron-withdrawing group like –CF₂H makes the molecule more difficult to oxidize (higher oxidation potential) and easier to reduce (lower reduction potential), consistent with the lowering of the HOMO and LUMO energies, respectively.[5]

Spectroscopic Signatures of Difluoromethylation

The presence of the –CF₂H group gives rise to characteristic spectroscopic features.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated compounds. The chemical shift of the fluorine nuclei in the –CF₂H group is indicative of the local electronic environment.

UV-Visible absorption spectroscopy provides information about the electronic transitions in a molecule. The absorption maximum (λmax) is related to the energy difference between the HOMO and LUMO. The introduction of electron-withdrawing groups can influence the optical band gap, with the specific effect depending on the overall molecular structure and conjugation.[26][27]

Experimental Workflows for Characterization

To provide a practical context, this section outlines standardized protocols for the key experimental and computational techniques used to characterize the electronic properties of difluoromethylated thiophenes.

Protocol for Cyclic Voltammetry Analysis

-

Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane).

-

Preparation of the Analyte Solution: Dissolve the difluoromethylated thiophene sample in the electrolyte solution to a concentration of approximately 1 mM.

-

Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently positive to observe oxidation, and then reversing the scan to a potential sufficiently negative to observe reduction.

-

Data Analysis: Determine the onset oxidation (Eox) and onset reduction (Ered) potentials. Use these values to estimate the HOMO and LUMO energy levels using empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Protocol for Spectroscopic Analysis (UV-Vis)

-

Sample Preparation: Prepare a dilute solution of the difluoromethylated thiophene in a UV-transparent solvent (e.g., chloroform, dichloromethane, or THF).

-

Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the pure solvent.

-

Data Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorption (λmax). For thin films, the onset of absorption can be used to estimate the optical band gap (Egopt).

Protocol for Computational Modeling (DFT)

-

Molecular Structure Input: Build the 3D structure of the difluoromethylated thiophene molecule using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

Electronic Property Calculation: From the optimized geometry, calculate the energies of the HOMO and LUMO, and visualize their spatial distributions. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum.

Applications Driven by Tunable Electronic Properties

The ability of the difluoromethyl group to predictably modify the electronic properties of thiophenes makes these compounds highly valuable in several fields.

Organic Electronics: Tailoring Thiophenes for OFETs and OPVs

In organic electronics, the performance of devices is intimately linked to the HOMO and LUMO energy levels of the active materials.[28][29] By lowering the HOMO level, difluoromethylation can enhance the oxidative stability and air stability of p-type organic semiconductors.[6] The tuning of both HOMO and LUMO levels is crucial for optimizing charge injection and transport in OFETs and for achieving efficient charge separation at the donor-acceptor interface in OPVs.[16]

Medicinal Chemistry: The Difluoromethyl Group as a Bioisostere

In drug design, the –CF₂H group is a valuable bioisosteric replacement for hydroxyl and thiol groups.[4][30][31] Its introduction can improve metabolic stability, enhance membrane permeability, and modulate pKa and dipole moment, thereby influencing the biological activity and pharmacokinetic profile of a drug candidate.[4][8][9][32] The ability of the –CF₂H group to act as a hydrogen bond donor can also lead to improved binding affinity with biological targets.[4][8]

Future Outlook and Emerging Trends

The field of difluoromethylated thiophenes continues to evolve, with ongoing research focused on the development of more efficient and selective synthetic methods.[9][33] There is a growing interest in understanding the interplay between the electronic effects of the –CF₂H group and the solid-state packing of these molecules, which is critical for charge transport in organic electronic devices. In medicinal chemistry, the application of late-stage difluoromethylation to complex, biologically active molecules is a key area of development, enabling the rapid generation of new drug candidates with improved properties.[8][9]

References

- Synthesis of Fluorinated Thiophenes and Their Analogues. Thieme. (URL: )

- Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.

- Chaika, N. A., Shvydenko, K. V., Shvydenko, T. I., & Kostyuk, A. N. (2023). SYNTHESIS OF FUNCTIONALIZED POLYHALOGENATED THIOPHENE DERIVATIVES. Ukrainian impact on heterocyclic chemistry after the three decades of independence, 59(6/7). (URL: )

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). (URL: [Link])

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

-

Electrophilic aromatic directing groups. Wikipedia. (URL: [Link])

-

The HOMO and LUMO energy levels and the electronic density contours of the fused thiophene derivatives. ResearchGate. (URL: [Link])

-

Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. ScienceOpen. (URL: [Link])

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

-

Synthesis of trifluoromethylated thiophene derivatives. ResearchGate. (URL: [Link])

-

Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. (URL: [Link])

- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (URL: Not available)

-

The impact of diperfluorophenyl and thienyl substituents on the electronic structures and charge transport properties of the fused thiophene semiconductors. ResearchGate. (URL: [Link])

-

Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions. Beilstein Journal of Organic Chemistry. (URL: [Link])

-

A Toolbox of Reagents for Difluoromethylthiolation. PubMed. (URL: [Link])

- Calculated (HOMO -LUMO) energies of the thiophene oligomer by DFT method. (URL: Not available)

-

Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study. ResearchGate. (URL: [Link])

-

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7038-7065. (URL: [Link])

- A DFT INVESTIGATION OF THE ANTI- AND SYN-FUSED ISOMERS OF DIFUROPYRIDINES, DIFUROPYRAZINES, AND THEIR DITHIENO ANALOGUES. (URL: Not available)

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. (URL: [Link])

-

Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors. (URL: [Link])

-

Interaction of the Polymeric Layer Derived from 3-(4-Trifluoromethyl)-phenyl)-thiophene with Synthetic Stimulants on the Phase Boundary. MDPI. (URL: [Link])

-

Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI. (URL: [Link])

-

Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters. (URL: [Link])

-

HOMO and LUMO distribution pattern of investigated systems at B3LYP/6-31G∗∗ level of theory. ResearchGate. (URL: [Link])

-

Monomers' HOMO level (relative to thiophene's), LUMO level (relative to thiophene's). ResearchGate. (URL: [Link])

-

Fused thiophenes: An overview of the computational investigations. ResearchGate. (URL: [Link])

-

Electronic Effects of Fluorinated Thiophene Motifs in Conjugated Polymers for Field-Effect Transistors. ResearchGate. (URL: [Link])

- Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. (URL: Not available)

-

Cyclic voltammograms of electropolymerization of thiophene at different concentrations. ResearchGate. (URL: [Link])

-

Al-Yasari, R. K. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 10(1), 224-229. (URL: [Link])

-

Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. MDPI. (URL: [Link])

-

Density Functional Theory Studies on Electronic Properties of Thiophene S-oxides as Aromatic Dienophiles for Reactivity Predicti. SciSpace. (URL: [Link])

-

The binding details of a 2-(methylthio)thiophene/furan anchor anchored to the Au electrode in the formed molecular junction. RSC Publishing. (URL: [Link])

-

Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells. PubMed. (URL: [Link])

-

Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. PubMed Central. (URL: [Link])

-

Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. (URL: [Link])

-

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. ResearchGate. (URL: [Link])

-

Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. arXiv. (URL: [Link])

-

Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. MDPI. (URL: [Link])

-

Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. ResearchGate. (URL: [Link])

-